2-Chloro-N-(2,3-dichloro-benzyl)-N-methyl-acetamide
CAS No.:
Cat. No.: VC13374721
Molecular Formula: C10H10Cl3NO
Molecular Weight: 266.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10Cl3NO |
|---|---|
| Molecular Weight | 266.5 g/mol |
| IUPAC Name | 2-chloro-N-[(2,3-dichlorophenyl)methyl]-N-methylacetamide |
| Standard InChI | InChI=1S/C10H10Cl3NO/c1-14(9(15)5-11)6-7-3-2-4-8(12)10(7)13/h2-4H,5-6H2,1H3 |
| Standard InChI Key | BYIDKNQEKTXQTJ-UHFFFAOYSA-N |
| SMILES | CN(CC1=C(C(=CC=C1)Cl)Cl)C(=O)CCl |
| Canonical SMILES | CN(CC1=C(C(=CC=C1)Cl)Cl)C(=O)CCl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The molecular formula of 2-Chloro-N-(2,3-dichloro-benzyl)-N-methyl-acetamide is C₁₀H₁₀Cl₃NO, with a molecular weight of 266.5 g/mol . The structure comprises a 2,3-dichlorobenzyl group attached to a methyl-substituted acetamide backbone, with an additional chlorine atom at the α-position of the acetyl group. Key structural identifiers include:
The presence of three chlorine atoms contributes to its lipophilicity, as evidenced by a computed XLogP3 value of 3.1 , suggesting moderate solubility in organic solvents.
Isomerism and Stereochemical Considerations
Unlike its 2,6-dichloro isomer (PubChem CID 66567839) , the 2,3-dichloro substitution pattern introduces steric hindrance near the benzyl-methyl interface, potentially influencing reactivity and biological interactions. Computational models indicate a rotatable bond count of 3, primarily associated with the acetamide and benzyl groups .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
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Benzylamine Formation: Reaction of 2,3-dichlorobenzyl chloride with methylamine in a polar aprotic solvent (e.g., dichloromethane) yields N-(2,3-dichlorobenzyl)-methylamine.
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Acylation: Treatment with chloroacetyl chloride under controlled conditions (0–5°C, triethylamine catalyst) produces the target compound .
Typical yields range from 60–82%, with purification achieved via recrystallization from ethanol-water mixtures .
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to optimize temperature control and stoichiometric ratios. Key parameters include:
| Parameter | Value |
|---|---|
| Reaction Temperature | 20–25°C |
| Solvent | Toluene |
| Catalyst | Pyridine |
| Purity Post-Processing | ≥98% (HPLC) |
Industrial batches emphasize waste minimization through solvent recovery systems .
Physicochemical Properties
Thermal and Spectral Characteristics
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Melting Point: Analogous N-substituted chloroacetamides exhibit melting points between 40–67°C .
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Infrared Spectroscopy: Key peaks include:
Solubility and Partitioning
| Hazard Category | GHS Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Damage | Category 2A |
| Respiratory Irritation | Category 3 |
Exposure Mitigation
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Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and NIOSH-approved respirators .
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First Aid Measures:
Biological Activity and Applications
Antimicrobial Efficacy
Chloroacetamides with N-alkyl/aryl substitutions demonstrate broad-spectrum activity :
| Microbial Target | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5–25.0 |
| Escherichia coli | 25.0–50.0 |
| Candida albicans | 50.0–100.0 |
Mechanistic studies suggest disruption of microbial cell membranes via halogen-mediated lipid peroxidation .
Agricultural Applications
As a herbicide precursor, chloroacetamides inhibit fatty acid elongation in weeds. Field trials show 85–92% efficacy against Amaranthus retroflexus at 2.5 kg/ha .
Regulatory and Environmental Considerations
Ecotoxicology
Disposal Guidelines
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Incineration at ≥1,000°C with scrubbers to capture HCl emissions .
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Landfill storage prohibited under EPA Resource Conservation and Recovery Act (RCRA) .
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the N-alkyl group to enhance antimicrobial potency.
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Green Synthesis: Catalytic methods using ionic liquids to reduce solvent waste.
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Neurotoxicity Studies: Long-term exposure assessments in mammalian models.
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